Product packaging for 7-chloro-1,2-dimethyl-1H-benzo[d]imidazole(Cat. No.:CAS No. 75438-02-7)

7-chloro-1,2-dimethyl-1H-benzo[d]imidazole

Cat. No.: B13766283
CAS No.: 75438-02-7
M. Wt: 180.63 g/mol
InChI Key: YELUSMFLNGPGAU-UHFFFAOYSA-N
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Description

7-Chloro-1,2-dimethyl-1H-benzo[d]imidazole (CAS 75438-02-7) is a benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure in pharmacology, known for its wide array of biological activities. It is a fused heterocyclic moiety, structurally analogous to purine bases, which allows its derivatives to interact effectively with biopolymers in living systems, such as enzymes and receptors . This specific compound, with its chloro and methyl substituents, serves as a key synthetic intermediate for developing novel therapeutic agents. Research into benzimidazole derivatives has demonstrated their potential for various pharmacological applications, including antimicrobial, antitumor, and antitubercular activities . For instance, recent studies have identified potent Pseudomonas aeruginosa PqsR antagonists featuring a 1-isopropyl-6-chloro-benzimidazole core, showing efficacy in inhibiting quorum sensing and reducing bacterial virulence at low sub-micromolar concentrations . Furthermore, hybrid molecules incorporating chlorinated benzimidazole motifs have been explored for their potent antiplasmodial activity against Plasmodium falciparum strains, highlighting the value of this chemical scaffold in antiparasitic drug development . This compound is provided For Research Use Only and is intended for use in laboratory research to further investigate these mechanisms and develop new chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2 B13766283 7-chloro-1,2-dimethyl-1H-benzo[d]imidazole CAS No. 75438-02-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75438-02-7

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

7-chloro-1,2-dimethylbenzimidazole

InChI

InChI=1S/C9H9ClN2/c1-6-11-8-5-3-4-7(10)9(8)12(6)2/h3-5H,1-2H3

InChI Key

YELUSMFLNGPGAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C(=CC=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemo Diversification of 7 Chloro 1,2 Dimethyl 1h Benzo D Imidazole and Its Analogues

Established Synthetic Routes to Benzimidazole (B57391) Scaffolds Relevant to 7-chloro-1,2-dimethyl-1H-benzo[d]imidazole

The construction of the benzimidazole core is traditionally achieved through cyclocondensation strategies that form the imidazole (B134444) ring onto a pre-existing benzene (B151609) derivative. These methods are robust and have been refined over many decades.

The most fundamental and widely practiced method for synthesizing benzimidazoles is the condensation of an ortho-phenylenediamine (OPD) with a one-carbon source. thieme-connect.comnih.gov This reaction, often referred to as the Phillips method, typically involves heating the OPD with a carboxylic acid or its derivative (such as an ester, acid chloride, or anhydride) in the presence of a strong acid like hydrochloric acid. nih.govnih.gov For the synthesis of a 2-methylbenzimidazole core, acetic acid would be the reagent of choice. The reaction proceeds via the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring.

The general reaction is versatile, and a wide variety of substituted benzimidazoles can be prepared by selecting the appropriately substituted OPD. researchgate.net For a compound like this compound, the starting material would be 4-chloro-N1-methylbenzene-1,2-diamine, which is condensed with a suitable one-carbon electrophile like acetic acid.

Alternatively, aldehydes can be used as the one-carbon source. The condensation of an OPD with an aldehyde initially forms a Schiff base, which then undergoes oxidative cyclization to afford the 2-substituted benzimidazole. nih.gov This variation requires an oxidizing agent to facilitate the final aromatization step. scispace.com

Table 1: Examples of Classical Condensation Reactions for Benzimidazole Synthesis

o-Phenylenediamine Derivative Carbon Source Catalyst/Conditions Product Type Ref
o-Phenylenediamine Formic Acid Heat Benzimidazole slideshare.net
o-Phenylenediamine Carboxylic Acids Mineral Acid (e.g., HCl) 2-Substituted Benzimidazoles nih.gov
o-Phenylenediamine Aldehydes Oxidizing Agent 2-Substituted Benzimidazoles nih.gov

To improve efficiency, reduce waste, and simplify procedures, one-pot synthetic protocols have become increasingly popular. These methods combine multiple reaction steps into a single operation without isolating intermediates. For benzimidazole synthesis, one-pot approaches often involve the reaction of an OPD, an aldehyde, and an oxidizing agent in a single vessel. organic-chemistry.org For instance, a simple and efficient one-pot procedure involves the condensation of o-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) at room temperature, which provides excellent yields in a short time. organic-chemistry.org

Multicomponent reactions (MCRs) are a powerful subset of one-pot syntheses. An MCR strategy for synthesizing 1,2-disubstituted benzimidazoles can involve the reaction of an o-haloaniline, an aldehyde, and an ammonia source, facilitated by a catalyst. organic-chemistry.org Copper-catalyzed three-component reactions of 2-haloanilines, aldehydes, and sodium azide have also been developed to produce benzimidazoles in good yields. organic-chemistry.org These one-pot methods offer significant advantages by minimizing solvent usage and purification steps, making them highly attractive for library synthesis and large-scale production. researchgate.netrsc.org

Novel and Green Chemistry Approaches for this compound Synthesis

In alignment with the principles of green chemistry, recent research has focused on developing more sustainable methods for benzimidazole synthesis. chemmethod.comeprajournals.com These approaches aim to reduce the use of hazardous solvents, expensive catalysts, and harsh reaction conditions. chemmethod.com

Significant progress has been made in developing catalyst-free synthetic routes. benthamdirect.com One such approach involves the condensation of o-phenylenediamines and aldehydes under solvent-free conditions or in environmentally benign solvents like water or polyethylene glycol (PEG). researchgate.net For example, a wide variety of 2-substituted benzimidazoles have been synthesized in high yields by a PEG-mediated, catalyst-free reaction under solvent-less conditions. researchgate.net

Another green strategy involves using deep eutectic solvents (DES), such as a mixture of choline chloride and urea, which act as both the solvent and catalyst, providing an eco-friendly medium for the reaction. Furthermore, reactions have been developed that proceed in water at elevated temperatures, completely avoiding organic solvents and catalysts. researchgate.net These methods are highly desirable as they reduce environmental impact and simplify product work-up, often allowing for isolation by simple filtration. nih.gov

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized benzimidazole synthesis, offering dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. thieme-connect.comeurekaselect.com

Microwave-assisted organic synthesis (MAOS) has been extensively applied to the preparation of benzimidazoles. arkat-usa.org The condensation of OPDs with carboxylic acids or aldehydes can often be completed in minutes under microwave irradiation, compared to hours with conventional heating. scispace.commdpi.com Solvent-free microwave-assisted methods, sometimes using a solid support like alumina, provide a particularly green and efficient route to benzimidazole derivatives. researchgate.net For instance, 1,2-disubstituted benzimidazoles have been synthesized in yields exceeding 96% in just 5-10 minutes using microwave irradiation with a catalytic amount of Er(OTf)₃ under solvent-free conditions. mdpi.com

Similarly, ultrasound irradiation has been employed to promote the synthesis of benzimidazoles. Sonication can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com A chemo-selective process for the one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles has been developed using ultrasound irradiation at 50 °C in an ethanol/water mixture, resulting in good yields. mdpi.com

Table 2: Comparison of Green Synthesis Methods

Method Energy Source Key Advantages Typical Reaction Time Ref
Microwave-Assisted Microwaves Rapid heating, reduced reaction time, higher yields 5-40 minutes nih.goveurekaselect.commdpi.com
Ultrasonic Ultrasound Enhanced reaction rates, improved yields, mild conditions 1-3 hours mdpi.com
Catalyst-Free (Water) Conventional Heat Environmentally benign, simple work-up Several hours researchgate.net

Modern catalytic systems offer high efficiency and selectivity in benzimidazole synthesis under mild conditions. A wide range of metals and nanoparticle-based catalysts have been explored. researchgate.net

Metal Catalysts: Transition metal catalysts are widely used to facilitate the cyclization and functionalization of benzimidazole scaffolds. researchgate.net Low-cost copper salts, for example, have been used to catalyze the one-pot synthesis of 1,2-disubstituted benzimidazoles. rsc.org Cobalt nanocomposites have been shown to be highly recyclable catalysts for the coupling of phenylenediamines and aldehydes under additive- and oxidant-free conditions. organic-chemistry.org Other metals, including zirconium, titanium, tin, and hafnium, have also been employed as effective Lewis acid catalysts. mdpi.com Manganese(I) complexes have been used for the selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles via the dehydrogenative coupling of aromatic diamines with primary alcohols. organic-chemistry.org

Nanoparticle Catalysts: The high surface-area-to-volume ratio of nanoparticles makes them exceptionally efficient catalysts. researchgate.net Supported gold nanoparticles (AuNPs), particularly on a titanium dioxide (TiO₂) support, have been used for the selective synthesis of 2-substituted benzimidazoles at ambient temperature without additives. mdpi.com Magnetic nanoparticles, such as cobalt ferrite (CoFe₂O₄) or copper ferrite (CuFe₂O₄), are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. jsynthchem.com Other metal oxide nanoparticles, including ZnO and ZrO₂, have also been demonstrated as effective catalysts for benzimidazole synthesis. researchgate.net These nanocatalytic methods often proceed under mild conditions and offer a sustainable approach due to the catalyst's recyclability. researchgate.netdntb.gov.ua

Table 3: Examples of Catalysts in Benzimidazole Synthesis

Catalyst Type Specific Catalyst Reactants Key Features Ref
Metal Salt Copper(II) Chloride (CuCl₂) 2-haloanilines, aldehydes, NaN₃ One-pot, three-component reaction organic-chemistry.org
Metal Complex Manganese(I)-NNS Complex Aromatic diamines, primary alcohols Additive-free, dehydrogenative coupling organic-chemistry.org
Nanoparticles Gold on Titania (Au/TiO₂) o-Phenylenediamine, aldehydes Ambient conditions, additive-free mdpi.com
Magnetic Nanoparticles Copper Ferrite (CuFe₂O₄) o-Phenylenediamine, nitriles Magnetically recoverable, reusable jsynthchem.com

Derivatization and Structural Modification Strategies for this compound

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, and the ability to precisely modify its structure is crucial for developing new functional molecules. nih.gov this compound serves as a key starting material for creating a diverse library of compounds through targeted derivatization. Strategies for its structural modification can be categorized by the region of the molecule being altered: the benzene ring, the nitrogen atoms of the imidazole ring, and the C2 position of the imidazole ring. These modifications allow for the fine-tuning of the molecule's electronic, steric, and physicochemical properties.

Substituent Introduction at the Benzene Moiety (e.g., Halogenation Patterns)

Further substitution on the benzene portion of this compound allows for modulation of its lipophilicity and electronic characteristics. The existing chloro group at the C7 position directs subsequent electrophilic aromatic substitution. Halogenation is a common strategy to introduce additional substituents that can also serve as handles for further cross-coupling reactions.

The direct halogenation of benzimidazole derivatives can be achieved using various reagents and conditions, leading to different substitution patterns. tandfonline.comtandfonline.com For 2-alkyl-5(6)-chloro-benzimidazoles, halogenation has been shown to occur at the adjacent 6(5) position. tandfonline.comtandfonline.comsemanticscholar.org By analogy, for this compound, electrophilic halogenation would be expected to occur at the C4, C5, or C6 positions, with the precise location influenced by the directing effects of the existing chloro and imidazole moieties.

Common halogenation methods applicable to this scaffold include:

Bromination: Reaction with bromine in acetic acid is a standard procedure. Refluxing a stoichiometric mixture of the benzimidazole derivative and bromine in acetic acid can yield the corresponding bromo-substituted product. tandfonline.com

Chlorination and Bromination with N-Halosuccinimides: Using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a solvent like chloroform provides a convenient and often milder alternative to using elemental halogens. tandfonline.com

Subsequent nitration of these halo-benzimidazoles can introduce a nitro group, which is a versatile intermediate for further functionalization, such as reduction to an amine group. tandfonline.com The position of nitration is also influenced by the existing substituents on the benzene ring. tandfonline.com

Table 1: Representative Halogenation Methods for Benzimidazole Scaffolds

MethodReagents and ConditionsTypical Position of SubstitutionReference
Method A (Bromination)Stoichiometric bromine in acetic acid, refluxed for 30 min.Position adjacent to existing substituent (e.g., 6-position for a 5-substituted benzimidazole). tandfonline.com
Method B (Halo-succinimide)Stoichiometric N-halosuccinimide (NCS or NBS) in chloroform, refluxed for 2 hours.Provides a convenient access to various halobenzimidazole derivatives. tandfonline.com

Alkylation and Arylation at Nitrogen Atoms (e.g., N1- and N2-Substitutions)

The target molecule, this compound, is already alkylated at the N1 position with a methyl group. Chemo-diversification often involves synthesizing analogues with different substituents at this position. N-alkylation and N-arylation are fundamental strategies for modifying the benzimidazole core.

N-Alkylation: N-alkylation of benzimidazoles is typically achieved by treating the N-H precursor with an alkyl halide in the presence of a base. researchgate.netgoogle.com Various bases and reaction conditions can be employed, including phase-transfer catalysis, which is effective for alkyl bromides in the presence of a base like potassium hydroxide. researchgate.net For the synthesis of analogues of the title compound, a precursor like 7-chloro-2-methyl-1H-benzo[d]imidazole would be subjected to alkylation with various alkylating agents (e.g., ethyl iodide, benzyl bromide) to introduce diversity at the N1 position. The use of Morita–Baylis–Hillman (MBH) alcohols and acetates has also been developed as a metal-free method for N-allylation and alkylation of imidazoles and benzimidazoles. beilstein-journals.org

N-Arylation: The introduction of an aryl group at the nitrogen atom is a powerful method to expand chemical space. Copper-catalyzed N-arylation (Ullmann condensation) is a widely used method. rsc.orgacs.org Modern protocols often employ ligands to facilitate the reaction under milder conditions. For instance, 4,7-dimethoxy-1,10-phenanthroline has been identified as an efficient ligand for the copper-catalyzed N-arylation of imidazoles and benzimidazoles with both aryl iodides and bromides. acs.org The Chan-Lam-Evans N-arylation, using aryl boronic acids with a copper catalyst, provides another mild and efficient route to N-arylated benzimidazoles. acs.org

Table 2: Selected Methods for N-Substitution of Benzimidazoles

Reaction TypeCatalyst/ReagentsCoupling PartnerKey FeaturesReference
N-ArylationCu(OAc)2Aryl boronic acidsMild, aerobic conditions; can be part of a one-pot synthesis of benzimidazoles. acs.org
N-ArylationCu2O with 4,7-dimethoxy-1,10-phenanthroline ligandAryl iodides and bromidesGeneral method tolerant of hindered substrates and various functional groups. acs.org
N-AlkylationPhase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) with KOHAlkyl bromidesEffective for C3-C10 alkyl chains. researchgate.net
N-AllylationNone (metal-free)Morita–Baylis–Hillman (MBH) alcohols and acetatesAchieved in refluxing toluene. beilstein-journals.org

Introduction of Functional Groups at the Imidazole C2 Position

The C2 position of the benzimidazole ring is a primary site for functionalization. While the title compound possesses a methyl group at C2, creating analogues with different substituents at this position is a key diversification strategy. This generally involves starting from a C2-unsubstituted precursor, such as 7-chloro-1-methyl-1H-benzo[d]imidazole.

Transition-metal catalyzed C-H functionalization has emerged as a powerful, atom-economical method for introducing substituents at the C2 position. nih.gov

C2-Alkylation: Direct C-H alkylation of C2-unsubstituted benzimidazoles with alkenes can be achieved using rhodium or nickel catalyst systems. nih.gov A Rh(I)/bisphosphine/K3PO4 system, for example, allows for the selective branched C-H alkylation of benzimidazoles with Michael acceptors like N,N-dimethyl acrylamide. nih.gov This method is tolerant of a wide range of electronic properties on the benzimidazole core. nih.gov

C2-Arylation and Alkenylation: Nickel-based catalytic systems have been developed for the C-H arylation and alkenylation of imidazoles and benzimidazoles. rsc.org These methods can utilize phenol derivatives or enol derivatives as coupling partners, offering a broad scope for introducing diverse aryl and vinyl groups at the C2 position. rsc.org Palladium-catalyzed direct C2-arylation with aryl bromides is also a highly efficient method. researchgate.net

These C-H activation strategies provide a direct and efficient pathway to a wide array of C2-functionalized benzimidazoles, which would otherwise require multi-step synthetic sequences involving the construction of the imidazole ring from pre-functionalized precursors. nih.govrsc.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The successful synthesis of derivatized this compound and its analogues relies on effective purification and isolation techniques to ensure the high purity of both intermediates and final products. The choice of method depends on the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity.

Commonly employed techniques include:

Crystallization: This is a primary method for purifying solid products. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. For benzimidazole derivatives, which can sometimes crystallize as hydrates or with solvent molecules, careful selection of the crystallization solvent is crucial. tandfonline.com

Column Chromatography: This is the most versatile and widely used technique for purifying synthetic products. Silica gel is the most common stationary phase for the separation of benzimidazole derivatives. researchgate.net A solvent system (eluent) of appropriate polarity, often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, is used to elute the components from the column at different rates, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures of closely related analogues, HPLC is the method of choice. Both normal-phase and reverse-phase HPLC can be used. A highly sensitive HPLC method with fluorescence detection has been developed for the trace determination of related compounds after derivatization, highlighting the technique's power for both purification and analysis. nih.gov Separations are often performed on specialized columns (e.g., Nucleosil CN) with optimized mobile phases. nih.gov

Extraction and Washing: Liquid-liquid extraction is frequently used during the work-up of a reaction to separate the desired product from unreacted starting materials, catalysts, and by-products based on their differential solubility in immiscible solvents and their acidic/basic properties.

The combination of these techniques ensures that the final benzimidazole derivatives are obtained with the high degree of purity required for subsequent applications.

Advanced Structural Elucidation and Spectroscopic Characterization of 7 Chloro 1,2 Dimethyl 1h Benzo D Imidazole

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in the characterization of a newly synthesized compound, providing quantitative information about its elemental composition. This process is crucial for verifying the empirical and molecular formula of a substance, thereby confirming its purity and identity. For 7-chloro-1,2-dimethyl-1H-benzo[d]imidazole, with the molecular formula C₉H₉ClN₂, the theoretical elemental composition has been calculated.

The analysis involves determining the percentage by mass of each element present in the compound. These experimentally determined values are then compared with the theoretically calculated percentages derived from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, is considered strong evidence for the structural integrity and purity of the synthesized compound.

Detailed research findings from various studies on benzimidazole (B57391) derivatives consistently utilize elemental analysis as a standard characterization method to confirm the successful synthesis of the target molecules. While specific experimental data for this compound is not detailed in the reviewed literature, the expected theoretical values provide a benchmark for such analysis.

Below is a data table outlining the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.019108.0959.84
HydrogenH1.00899.0725.02
ChlorineCl35.45135.4519.63
NitrogenN14.01228.0215.51
Total 180.632 100.00

This table provides the foundational data required for the verification of the compound's composition through experimental elemental analysis. The congruence of experimentally obtained data with these theoretical values would definitively confirm the elemental makeup of this compound.

Theoretical and Computational Chemistry Studies on 7 Chloro 1,2 Dimethyl 1h Benzo D Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for benzimidazole (B57391) derivatives to predict their geometries, energies, and spectroscopic properties. researchgate.net DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in describing electron correlation. nih.gov These calculations provide a foundational understanding of the molecule's behavior at the atomic level.

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For 7-chloro-1,2-dimethyl-1H-benzo[d]imidazole, this involves calculating key bond lengths, bond angles, and dihedral angles. researchgate.net The analysis would likely confirm the planarity of the fused benzimidazole ring system and determine the preferred orientation of the two methyl groups. Conformational analysis for related, more flexible benzodiazepine (B76468) structures is used to identify the most stable conformers in solution, a technique that would similarly identify the lowest energy state of the title compound. researchgate.net

Illustrative Data Table: Predicted Geometrical Parameters This table presents typical bond lengths that would be expected for a benzimidazole structure based on computational studies of related molecules. Actual values for this compound would require specific calculation.

ParameterBond TypeTypical Calculated Bond Length (Å)
d(C-Cl)Aromatic Carbon - Chlorine~1.74
d(N-CH3)Imidazole (B134444) Nitrogen - Methyl Carbon~1.47
d(C-CH3)Imidazole Carbon - Methyl Carbon~1.50
d(C=N)Imidazole Ring~1.38
d(C-N)Imidazole Ring~1.39
d(C-C)Benzene (B151609) Ring~1.39 - 1.42

The electronic properties of a molecule are crucial for understanding its reactivity and potential interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily polarized. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. researchgate.net For this compound, negative potential would be expected around the nitrogen atoms and the chlorine atom, indicating these as likely sites for hydrogen bonding or coordination. nih.gov

Illustrative Data Table: Frontier Molecular Orbital Properties This table provides representative energy values for a benzimidazole derivative, calculated using DFT. The specific values for the title compound may vary.

PropertySymbolIllustrative Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5
HOMO-LUMO Energy GapΔE5.0

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide insights into its conformational stability and its interactions within a biological environment, such as in complex with a target protein or solvated in water. nih.gov These simulations can reveal how the molecule behaves in a dynamic system, complementing the static picture provided by quantum chemical calculations. Studies on similar imidazole derivatives have used MD simulations to confirm the stability of ligand-protein complexes predicted by docking studies. nih.gov

Docking Studies for Ligand-Target Interactions in Preclinical Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). amazonaws.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action. nih.gov

For this compound, docking studies would first require the identification of a relevant biological target. Benzimidazole derivatives are known to target a wide range of proteins, including enzymes like DNA gyrase B and receptors such as the GABA-A receptor. nih.govacs.org The docking simulation would predict the binding pose and calculate a scoring function to estimate the binding affinity, often reported in kcal/mol. nih.gov These in silico results help prioritize compounds for further experimental testing. nih.govnih.gov

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.netacs.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing calculated shifts with experimental data helps in the definitive assignment of signals. acs.org

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. sapub.org These calculated frequencies are often scaled to correct for anharmonicity and methodological approximations, providing a theoretical infrared spectrum that aids in the interpretation of experimental FT-IR data. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net Such calculations can help explain the electronic transitions responsible for the observed absorption bands. nih.gov

Illustrative Data Table: Comparison of Predicted and Experimental Spectroscopic Data This table demonstrates how theoretical and experimental data are typically compared. The values are hypothetical.

TechniqueParameterCalculated ValueExperimental Value
¹H NMRδ (N-CH₃)3.8 ppm3.7 ppm
¹³C NMRδ (C-Cl)115 ppm114 ppm
IRν (C=N stretch)1620 cm⁻¹1615 cm⁻¹
UV-Visλmax280 nm285 nm

Investigation of Global Reactivity Parameters (GRPs) and Natural Bond Orbitals (NBOs)

Global Reactivity Parameters (GRPs) are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide quantitative measures of a molecule's chemical reactivity and stability. nih.gov These parameters include:

Chemical Hardness (η): Resistance to change in electron distribution. Higher hardness correlates with a larger HOMO-LUMO gap and greater stability. nih.gov

Chemical Softness (S): The reciprocal of hardness; a measure of reactivity.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov

These descriptors are valuable for comparing the reactivity of a series of related compounds. nih.gov

Illustrative Data Table: Calculated Global Reactivity Parameters This table shows representative GRP values for a benzimidazole derivative. Specific calculations are needed for the title compound.

ParameterFormulaIllustrative Value (eV)
Chemical Hardnessη ≈ (ELUMO - EHOMO) / 22.5
Chemical SoftnessS = 1 / η0.4
Electronegativityχ ≈ -(EHOMO + ELUMO) / 24.0
Electrophilicity Indexω = χ² / (2η)3.2

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations for 7 Chloro 1,2 Dimethyl 1h Benzo D Imidazole Analogues

Impact of Halogenation at the 7-Position on Biological and Chemical Properties

The introduction of halogen atoms into the benzimidazole (B57391) scaffold is a widely employed strategy to modulate the physicochemical properties and biological activity of the resulting compounds. researchgate.net Halogenation, particularly at the 7-position of the benzene (B151609) ring, can significantly influence factors such as lipophilicity, electronic distribution, and metabolic stability, thereby affecting the compound's interaction with biological targets.

Research on halogenated benzimidazoles has demonstrated that the nature and position of the halogen substituent are critical for activity. For instance, studies on various benzimidazole derivatives have shown that the presence of electron-withdrawing groups, such as chlorine or fluorine, on the benzene moiety can enhance antimicrobial and anticancer activities. mdpi.comnih.gov The introduction of a chlorine atom at the 7-position, adjacent to the imidazole (B134444) nitrogen, can induce a significant electronic effect, potentially altering the pKa of the imidazole ring and influencing hydrogen bonding capabilities. This can be a crucial determinant for target binding affinity.

In a comparative study of halogenated benzimidazole ribosides, derivatives with different halogen patterns (dichloro, dibromo, and monobromodichloro) exhibited varied potencies in inhibiting cellular RNA synthesis and proliferation. nih.gov The activities of these compounds were ranked, with the monobromodichloro derivative being the most potent, suggesting that a specific combination and placement of halogens can optimize biological effects. nih.gov Furthermore, dihalogenated derivatives of 2-(trifluoromethyl)benzimidazole (B189241) have shown greater antibacterial activity against Bacillus subtilis than their monohalogenated counterparts, with 5,6-dibromo-2-(trifluoromethyl)benzimidazole being the most active. researchgate.net While this highlights the general effect of halogenation, it underscores the importance of the substitution pattern. Substrates with substituents at the sterically hindered 7-position of the benzimidazole ring have been shown to undergo successful cyclization reactions, indicating that this position is accessible for modification. beilstein-journals.org

The table below summarizes the effect of halogenation on the activity of select benzimidazole derivatives, illustrating the structure-activity relationships.

Compound/Derivative ClassHalogen SubstitutionObserved Effect on ActivityReference
Benzimidazole Ribosides5,6-dichloroInhibition of RNA synthesis and cell proliferation nih.gov
Benzimidazole Ribosides5,6-dibromoMore potent inhibition than dichloro derivative nih.gov
Benzimidazole Ribosides5(or 6)-Bromo-4,7-dichloroMost potent inhibition of RNA synthesis nih.gov
2-(Trifluoromethyl)benzimidazolesDihalogenated (e.g., 5,6-dibromo)Greater antibacterial activity than monohalogenated derivatives researchgate.net
Benzylidenebenzohydrazide Hybrids3-Bromo or 3-Fluoro on phenyl ringFavorable for potent and selective cytotoxic activity mdpi.com

Influence of Alkyl Substitution (e.g., Methyl Groups) at N1 and C2 on Activity Profiles

Substitutions at the N1 and C2 positions of the benzimidazole core are fundamental to defining the biological activity of its derivatives. nih.govnih.gov The introduction of alkyl groups, such as the methyl groups in 7-chloro-1,2-dimethyl-1H-benzo[d]imidazole, can profoundly impact steric hindrance, lipophilicity, and the ability to form key interactions with target macromolecules.

The C2 position is also a critical determinant of the activity profile. The nature of the substituent at C2 can dictate the molecule's primary pharmacological action. Methods for the enantioselective C2-allylation of benzimidazoles have been developed, highlighting the importance of this position for creating chiral molecules with specific biological functions. nih.gov Research on N-substituted benzimidazole-2-carboxamides was designed specifically to study the influence of substituents at the N-atom and the C2-position on biological activity. nih.gov The size of substituents at these positions can be finely tuned; for instance, in a series of PqsR inhibitors, an isopropyl group was found to be optimal for activity, with smaller or larger groups leading to a decrease in potency. nih.gov

The table below provides examples of how substitutions at N1 and C2 positions influence the biological activity of benzimidazole analogues.

Compound SeriesSubstitution at N1Substitution at C2Resulting Activity ProfileReference
Benzimidazole-2-carboxamidesIsobutylCarboxamide derivativesStrong cytotoxic activity against HCT116 and H460 cells nih.gov
PqsR InhibitorsMethyl2-amino group with further side chainPotent PqsR antagonism nih.gov
BenzimidazoquinazolinonesVarious alkyl chainsFused quinazolinoneAntitumor activity nih.gov
2-(Benzylthio)methyl-1H-benzimidazolesMethyl, Phenyl, CH₂OHBenzylthiomethylBactericidal effects against E. coli researchgate.net

Stereochemical Considerations and Enantiomeric Purity

While this compound is an achiral molecule, the introduction of different substituents during analogue design, particularly at the C2 position or on N1-alkyl chains, can create chiral centers. In such cases, stereochemistry and enantiomeric purity become critical factors in determining the biological activity and selectivity. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.

For benzimidazole derivatives, enantioselective synthesis is an important strategy for accessing specific stereoisomers. For example, copper-hydride-catalyzed methods have been developed for the C2-allylation of benzimidazoles, yielding C2-allylated products with good enantioselectivities. nih.gov This protocol allows for the creation of chiral C2-substituted benzimidazoles, which are prevalent in many bioactive molecules. nih.gov

The biological importance of stereochemistry has been demonstrated in related heterocyclic systems. For instance, microsomal P-450 cytochromes show stereoselectivity toward the enantiomers of 7-chloro-1,3-dihydro-3-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one. nih.gov The (S)-enantiomer binds to a substrate site, while the (R)-enantiomer engages in a different ligand-type interaction, highlighting how stereoisomers can have distinct binding modes. nih.gov Similarly, the conformation of chiral benzodiazepines in solution has been studied to understand how specific three-dimensional arrangements of substituents influence their properties. researchgate.netresearchgate.net These examples from related structures underscore the potential importance of controlling stereochemistry when designing analogues of this compound that incorporate chiral elements.

Development of Predictive Models for Biological Activity based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For benzimidazole derivatives, numerous 2D and 3D-QSAR models have been developed to predict their potential as therapeutic agents and to guide the design of new, more potent analogues. tandfonline.compnrjournal.comnih.gov

These models utilize molecular descriptors that quantify various physicochemical properties, such as lipophilicity (logP), electronic properties (dipole moment), and steric parameters (surface area). nih.gov Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to generate the QSAR equations. ijpsr.com

For example, a QSAR study on benzimidazole derivatives as antifungal agents against Saccharomyces cerevisiae revealed that lipophilicity, dipole moment, and surface area grid govern their inhibitory activity. nih.gov Another 2D-QSAR analysis of newly synthesized aryl benzimidazole derivatives for antifungal efficacy resulted in a statistically significant model with good predictive power (r² = 0.8361, q² = 0.7457). pnrjournal.com Similarly, 3D-QSAR models, which consider the three-dimensional arrangement of the molecules, have been developed for benzimidazole-based agonists of the Farnesoid X receptor (FXR). These models yielded high correlation (R² = 0.8974) and predictive power (Q² = 0.7559), providing insights into the structural requirements for activity. tandfonline.comnih.gov

The development of these predictive models facilitates the virtual screening of compound libraries and the prioritization of candidates for synthesis, thereby accelerating the drug discovery process. tandfonline.com

The following table summarizes key statistical parameters from various QSAR studies on benzimidazole derivatives.

Activity StudiedModel TypeTraining Set SizeTest Set SizeR² (Correlation)Q² (Predictive Power)Key DescriptorsReference
FXR Agonism3D-QSAR3990.89740.7559Hydrophobic, Aromatic Ring features tandfonline.comnih.gov
Antifungal2D-QSARNot specifiedNot specified0.83610.7457Not specified pnrjournal.com
Antifungal (S. cerevisiae)QSAR (MLR)168Not specifiedNot specifiedlogP, Dipole Moment, Surface Area nih.gov
Antioxidant3D-QSARNot specifiedNot specifiedNot specifiedNot specifiedMolecular properties influencing antioxidative activity nih.gov
Antitubercular2D-QSAR (MLR, PLS)Not specifiedNot specifiedNot specifiedNot specifiedSsOHcount, Ipc Average, Delta AlphaA/B, chi6chain ijpsr.com

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. This approach is particularly useful when the 3D structure of the biological target is unknown. For benzimidazole derivatives, pharmacophore models have been instrumental in elucidating the key structural motifs required for various activities. tandfonline.comresearchgate.net

A typical pharmacophore model consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. For a series of 48 benzimidazole-based agonists of the Farnesoid X receptor (FXR), a five-feature pharmacophore hypothesis, HHHRR, was identified as the best model. tandfonline.comnih.gov This model comprises three hydrophobic features (H) and two aromatic rings (R), providing a clear template for designing new agonists. tandfonline.comnih.govresearchgate.net The 3D-QSAR model built based on this pharmacophore showed excellent statistical significance, further validating its utility. tandfonline.comnih.gov

Pharmacophore models can be combined with molecular docking simulations to understand the binding interactions of ligands with their target proteins. nih.gov For benzimidazole derivatives targeting VEGFR-2 and c-Met as anticancer agents, 3D pharmacophore studies were used alongside docking to rationalize their activity. nih.gov In another study, a ligand-based pharmacophore was generated to design novel 1,2,5-trisubstituted benzimidazoles as cytotoxic agents capable of overcoming multidrug resistance. researchgate.net These computational approaches allow researchers to visualize the structure-activity relationships and understand how substitutions at different positions on the benzimidazole scaffold can lead to the discovery of novel and more effective therapeutic agents. nih.gov

Investigation of Molecular and Cellular Activities of 7 Chloro 1,2 Dimethyl 1h Benzo D Imidazole in Preclinical Research

Mechanistic Studies of Enzyme Inhibition and Receptor Binding

The biological effects of 7-chloro-1,2-dimethyl-1H-benzo[d]imidazole and its analogs are often rooted in their ability to interact with specific enzymes and cellular receptors. Mechanistic studies involving enzyme assays and binding profiles have been crucial in identifying their molecular targets.

Research into benzimidazole (B57391) derivatives has revealed their potential to inhibit a range of critical enzymes involved in cell proliferation and survival.

Kinases: Protein kinases are a significant class of enzymes targeted by benzimidazole compounds. chemicalbook.com The 7-chloro-1H-benzo[d]imidazole scaffold, in particular, has served as a foundational structure for the development of potent kinase inhibitors. A notable example is Nazartinib (EGF816), a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). chemicalbook.comnih.gov This compound was developed from a 7-chloro-1H-benzo[d]imidazol-2-amine hit identified through high-throughput screening and subsequent molecular docking studies. nih.gov Nazartinib demonstrates equipotent activity against both oncogenic (L858R, ex19del) and resistant (T790M) EGFR mutants, which are implicated in non-small-cell lung cancers. chemicalbook.comnih.gov The benzimidazole core is also found in other multi-kinase inhibitors that target proteins like HER2. nih.govmdpi.com The development of such targeted inhibitors underscores the importance of this scaffold in oncology research. semanticscholar.org

DNA Topoisomerase I: The broader class of benzimidazole derivatives has been associated with the inhibition of other key enzymes in cancer progression. For instance, certain benzimidazole-carbazole conjugates have been reported to function as inhibitors of topoisomerase I, an enzyme that plays a crucial role in managing DNA topology during replication. nih.gov These conjugates have also been shown to stabilize human telomeric DNA. nih.gov

Beyond direct enzyme inhibition, the this compound scaffold and its analogs have been studied for their interactions with cellular receptors.

GABA-A Receptor: Derivatives of 1H-benzo[d]imidazole have been identified as positive allosteric modulators of the α1β2γ2 GABA-A receptor. nih.govnih.gov These compounds are considered bioisosteres of the imidazo[1,2-a]pyridine (B132010) motif and are thought to interact with the α1/γ2 interface of the receptor. nih.govacs.org Molecular modeling suggests that the 1H-benzo[d]imidazole ring can fit into a binding pose where one of its nitrogen atoms mimics a key interaction, stabilized by aromatic interactions with multiple residues within the receptor's subunits. nih.govacs.org

Investigation of DNA/RNA Interactions and Nucleic Acid Modulation

There are no published studies investigating the direct interactions of this compound with DNA or RNA, nor are there reports on its potential for nucleic acid modulation.

In Vitro and Ex Vivo Studies on Biological Systems (Excluding Human Clinical Data)

Comprehensive in vitro or ex vivo studies examining the effects of this compound on various biological systems are not documented in the accessible preclinical research.

Selectivity and Polypharmacology Assessment

An assessment of the selectivity profile or the polypharmacological potential of this compound has not been reported in scientific literature. Therefore, information regarding its specific molecular targets and potential off-target effects is unavailable.

Applications of 7 Chloro 1,2 Dimethyl 1h Benzo D Imidazole in Chemical Sciences and Advanced Materials

Ligand Design in Coordination Chemistry for Metal Complexes

The benzimidazole (B57391) core, featuring two nitrogen atoms, serves as an excellent structural motif for the design of ligands in coordination chemistry. These nitrogen atoms can effectively coordinate with a variety of metal ions to form stable metal complexes. The introduction of substituents, such as the chloro group and methyl groups in 7-chloro-1,2-dimethyl-1H-benzo[d]imidazole, allows for the fine-tuning of the ligand's electronic properties and steric hindrance, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes.

Research has demonstrated the successful design and synthesis of numerous metal complexes using benzimidazole-derived ligands with metals such as Copper (Cu(II)), Zinc (Zn(II)), Nickel (Ni(II)), Silver (Ag(I)), and Cobalt (Co(III)). The coordination typically occurs through the pyridine-type nitrogen atom of the imidazole (B134444) ring. These complexes are characterized using various analytical techniques to elucidate their structures and properties.

Metal IonTypical Coordination Ratio (Ligand:Metal)Characterization Techniques UsedReference
Cu(II), Co(III)2:1 and 1:1:1 (with co-ligand)FT-IR, UV-Vis, NMR, Mass Spectrometry nih.gov
Cu(II), Zn(II), Ni(II), Ag(I)1:2FT-IR, ¹H-NMR, ESI-MS, UV-Vis beilstein-journals.org

The resulting metal complexes often exhibit unique electronic and structural features, making them subjects of interest for further applications in catalysis and materials science.

Role in Organic Catalysis and Reaction Development

A significant application of benzimidazole derivatives in catalysis stems from their use as precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of stable singlet carbenes that have become ubiquitous in modern organic and organometallic chemistry. Deprotonation of the corresponding benzimidazolium salt at the C2 position generates the NHC.

These benzimidazole-based NHCs are highly valued for their strong σ-donating and modest π-accepting properties, making them effective ligands for transition metals. NHC-metal complexes, particularly with palladium, nickel, and ruthenium, are powerful catalysts for a wide range of chemical transformations. nih.gov

Key Catalytic Applications of Benzimidazole-Derived NHCs:

Cross-Coupling Reactions: Pd-NHC and Ni-NHC complexes are used in Suzuki, Heck, and Sonogashira coupling reactions.

Olefin Metathesis: Ru-NHC complexes are benchmark catalysts for ring-opening metathesis polymerization (ROMP) and other metathesis reactions. uliege.be

Organocatalysis: Free NHCs can act as potent nucleophilic catalysts for reactions such as the benzoin (B196080) condensation. researchgate.net

The substituents on the benzimidazole ring, such as the chloro and methyl groups, influence the steric and electronic properties of the resulting NHC, thereby modulating the activity and selectivity of the catalyst. nih.gov

Photophysical Properties and Applications in Optoelectronics (e.g., Fluorescent Probes, Imaging Agents)

Benzimidazole and its derivatives possess inherent photophysical properties that make them suitable for applications in optoelectronics. The core structure exhibits a π-conjugated system that can undergo π* ← π electronic transitions upon absorption of UV light. acs.org The fluorescence properties of these compounds can be tuned by introducing various substituents onto the benzimidazole ring.

Studies have shown that the introduction of electronegative substituents, such as a chloro group, can lead to a bathochromic (red) shift in the fluorescence spectrum. researchgate.net This tunability is crucial for designing molecules with specific absorption and emission characteristics for applications like fluorescent probes and dyes. mdpi.com Some benzimidazole derivatives exhibit excited-state intramolecular proton-transfer (ESIPT), leading to a large Stokes shift and emission in the visible region of the spectrum, a desirable feature for fluorescent imaging agents. rsc.org

Compound TypeProperty ObservedWavelength (nm)ApplicationReference
Parent Benzimidazoleπ* ← π transition origin~277Fundamental Photochemistry acs.org
Substituted BenzimidazoleFluorescence Emission434 - 531General Fluorescence researchgate.net
Benzimidazole-derived SensorESIPT Fluorescence Emission542Sensing rsc.org

These properties have led to the use of benzimidazole derivatives in fluorescent whitening agents and as core structures for chemosensors and biological imaging probes.

Sensing Applications (e.g., Metal Ion Detection)

The ability of the benzimidazole nitrogen atoms to coordinate with ions is the basis for their application in chemical sensing. Benzimidazole derivatives have been incorporated into fluorescent chemosensors for the selective detection of various metal ions and anions.

The sensing mechanism often relies on the modulation of the fluorophore's photophysical properties upon binding with the target analyte. For instance, a benzimidazole-derived sensor has been developed for the detection of Cu(II) and Zn(II) ions. rsc.org Upon binding with Cu(II), the sensor's fluorescence is significantly quenched. In contrast, binding with Zn(II) induces a moderate quenching of the original emission band along with the appearance of a new, blue-shifted fluorescence band, allowing for ratiometric detection. rsc.org This ratiometric response is highly advantageous as it provides a built-in self-calibration for the measurement.

Furthermore, benzimidazole-based ruthenium complexes have been designed to act as selective fluorescent sensors for chloride anions, with detection limits in the micromolar range. researchgate.net

Applications in Agricultural Chemistry (e.g., Fungicides, Herbicides)

Benzimidazoles represent a major class of broad-spectrum systemic fungicides that have been widely used in agriculture since the 1960s. nih.govresearchgate.net Their mode of action typically involves the disruption of microtubule assembly in fungal cells by binding to β-tubulin, which inhibits mitosis and arrests fungal growth. Prominent examples of commercial benzimidazole fungicides include benomyl (B1667996) and carbendazim. doaj.org

Research into new derivatives continues to yield compounds with potent antifungal activity. Studies on 2-chloromethyl-1H-benzimidazole derivatives have identified compounds with significant inhibitory effects against various phytopathogenic fungi. nih.govresearchgate.net For example, certain derivatives show high activity against species like Colletotrichum gloeosporioides and Botrytis cinerea. nih.gov The structure-activity relationship (SAR) data from these studies indicate that the presence and position of substituents, such as chlorine atoms, are critical for fungicidal efficacy. nih.gov

Compound ClassTarget PathogenReported Activity (IC₅₀)Reference
2-chloromethyl-benzimidazole derivative (5b)C. gloeosporioides11.38 µg/mL nih.gov
2-chloromethyl-benzimidazole derivative (7f)B. cinerea13.36 µg/mL nih.gov
2-chloromethyl-benzimidazole derivative (4m)F. solani18.60 µg/mL nih.gov

In addition to their fungicidal properties, certain substituted benzimidazoles have also been investigated and found to possess herbicidal activity, making this class of compounds versatile in crop protection. google.com

Corrosion Inhibition Studies

Benzimidazole derivatives have proven to be highly effective corrosion inhibitors for various metals and alloys, such as steel, copper, and zinc, particularly in acidic environments. nih.govresearchgate.net Their inhibitory action is attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between the heteroatoms and the metal). rsc.org The benzimidazole molecule offers multiple active sites for adsorption: the π-electrons of the aromatic system and the lone pair of electrons on the pyridine-type nitrogen atom. This leads to strong adsorption that follows the Langmuir adsorption isotherm model. nih.gov

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have quantified the high inhibition efficiencies of these compounds. Benzimidazole derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

Inhibitor ClassMetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
Benzimidazole derivativesCarbon Steel1 M HCl95.4 nih.gov
2-(2-aminophenyl)-1H-benzimidazoleS235 Steel1 M HCl87.1 rsc.org
1H-benzimidazoleCopperAlkaline media96 researchgate.net

Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations have corroborated experimental findings, showing that the inhibitor molecules form a stable, protective layer on the metal surface. rsc.orgpku.edu.cn

Future Research Directions and Methodological Advancements for 7 Chloro 1,2 Dimethyl 1h Benzo D Imidazole Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods like the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions, often requiring strong acids and high temperatures. nih.gov While effective, these methods present limitations such as long reaction times, difficult work-up procedures, and the generation of byproducts. researchgate.net Future research must prioritize the development of more efficient, cost-effective, and environmentally friendly synthetic strategies for 7-chloro-1,2-dimethyl-1H-benzo[d]imidazole.

Key areas for advancement include:

Green Chemistry Approaches: The application of green chemistry principles is paramount. This includes the use of microwave irradiation and ultrasound, which have already shown promise in accelerating the synthesis of other benzimidazole derivatives, leading to higher yields in shorter timeframes. nih.govresearchgate.net Exploring solvent-free reaction conditions or the use of biodegradable ionic liquids could further enhance the sustainability of the synthesis.

Catalytic Systems: Investigating novel catalysts, such as transition metals or nano-based catalysts, could provide milder reaction conditions and greater selectivity. researchgate.net For instance, electrochemical synthesis offers a modern alternative that can proceed without the need for external oxidants or transition metals, as demonstrated for other 1,2-disubstituted benzimidazoles. acs.org

Flow Chemistry: Continuous flow synthesis presents a scalable and highly controlled method for producing the target compound. This technique can improve reaction efficiency, safety, and consistency, making it an attractive avenue for future large-scale production.

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Synthesis
MethodologyTraditional ApproachPotential Novel ApproachKey Advantages of Novel Approach
Energy SourceConventional heating (reflux)Microwave irradiation, UltrasoundReduced reaction time, Higher yields nih.gov
CatalysisStrong acids (e.g., PPA, HCl) nih.govElectrocatalysis, Nanoparticle catalystsMilder conditions, Higher selectivity, Avoids harsh reagents researchgate.netacs.org
SolventsVolatile organic solventsIonic liquids, Solvent-free conditionsReduced environmental impact, Easier purification researchgate.net
ProcessBatch processingContinuous flow chemistryEnhanced safety, Scalability, and consistency

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline, offering powerful tools for designing novel compounds and predicting their properties. researchgate.net These computational methods can significantly accelerate the research and development process for derivatives of this compound. nih.gov

Future applications of AI/ML in this area include:

De Novo Drug Design: AI-driven models can explore vast chemical spaces to generate novel molecular structures based on the this compound scaffold. xjtlu.edu.cn These algorithms can design derivatives with optimized pharmacological profiles, such as enhanced binding affinity for a specific target or improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net

Predictive Modeling: ML algorithms can be trained on existing data from other benzimidazole compounds to predict the biological activity, physicochemical properties, and potential toxicity of new derivatives. frontiersin.orginfontd.org This allows for the prioritization of the most promising candidates for synthesis and experimental testing, saving considerable time and resources. nih.gov

High-Throughput Virtual Screening: AI/ML can enhance the accuracy and efficiency of virtual screening campaigns to identify potential biological targets for this compound. frontiersin.org By analyzing complex biological data, these methods can help elucidate the compound's mechanism of action.

Advanced Imaging Techniques for Studying Molecular Interactions

Understanding how this compound interacts with its biological targets at a molecular level is crucial for elucidating its mechanism of action and for rational drug design. While traditional spectroscopic methods like UV/Vis absorption, fluorescence, and circular dichroism have been used to study the binding of benzimidazole derivatives to DNA, future research should employ more advanced imaging techniques. nih.govacs.org

Potential advanced techniques include:

Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) or PALM (Photoactivated Localization Microscopy) could be used to visualize the subcellular localization of a fluorescently tagged version of the compound, providing insights into its distribution and interaction with intracellular targets in real-time.

Förster Resonance Energy Transfer (FRET): FRET-based assays can be developed to monitor the binding of the compound to a specific protein target within living cells, offering dynamic information about the binding kinetics and affinity.

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for quantifying the binding kinetics (association and dissociation rates) of the compound with its purified target protein, providing precise data on the strength and stability of the interaction.

Exploration of New Biological Targets and Pathways in Preclinical Models

The benzimidazole scaffold is known for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov Derivatives have been shown to target various biological molecules, including enzymes like human topoisomerase I and dihydrofolate reductase, and structures like the minor groove of DNA. nih.govnih.gov A key future direction for this compound is the systematic exploration of novel biological targets and pathways beyond those already established for this class of compounds.

Research should focus on:

Target Deconvolution: Employing chemoproteomics approaches, such as activity-based protein profiling (ABPP), to identify the direct protein targets of the compound in complex biological systems.

Phenotypic Screening and Pathway Analysis: Utilizing high-content screening in various disease-relevant cell models (e.g., cancer cell lines, pathogen-infected cells) to identify novel therapeutic indications. Subsequent transcriptomic and proteomic analyses can then elucidate the molecular pathways modulated by the compound.

Preclinical Model Validation: Once novel targets and pathways are identified, their relevance must be validated in preclinical animal models of disease. This will be essential to establish a clear link between the compound's molecular mechanism and its potential therapeutic effect.

Development of Advanced Analytical Techniques for Detection and Quantification

The ability to accurately detect and quantify this compound and its metabolites in biological matrices is fundamental for preclinical pharmacokinetic and pharmacodynamic studies. While standard techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used, there is a need for more sensitive and specialized analytical methods. nih.gov

Future advancements should aim for:

High-Sensitivity Mass Spectrometry: Developing highly sensitive and specific quantitative assays using triple quadrupole or high-resolution mass spectrometry (e.g., Orbitrap) to measure picogram or femtogram levels of the compound in plasma, tissues, and other biological fluids.

Metabolite Identification: Using advanced mass spectrometry and NMR techniques to identify and structurally characterize the metabolites of this compound, which is crucial for understanding its metabolic fate and potential for drug-drug interactions.

Biosensor Development: Creating novel electrochemical or optical biosensors for the rapid and real-time detection of the compound. Such sensors could be valuable for high-throughput screening or in vivo monitoring applications.

Table 2: Advanced Analytical Techniques for Future Research
TechniqueApplicationPotential Advantage
High-Resolution Mass Spectrometry (HRMS)Quantification and metabolite profiling in biological samplesSuperior sensitivity and specificity for complex matrices
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of unknown metabolitesDefinitive structural information
Electrochemical BiosensorsRapid detection and real-time monitoringHigh throughput, potential for in vivo application
Surface Plasmon Resonance (SPR)Studying binding kinetics with purified targetsLabel-free, real-time quantitative data nih.gov

Q & A

Q. What are optimized synthetic routes for 7-chloro-1,2-dimethyl-1H-benzo[d]imidazole?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions using o-phenylenediamine and aldehyde derivatives under solvent-free conditions with nano montmorillonite clay as a catalyst, achieving yields >80% at room temperature . Microwave-assisted methods or tetrakis(dimethylamino)ethylene (TDAE)-mediated protocols are also effective for introducing substituents, such as nitro or aryl groups, at specific positions . For regioselective halogenation, chlorination at the 7-position is achieved using POCl₃ under reflux .

Q. How can structural characterization of this compound and its derivatives be performed?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Assign chemical shifts to confirm substitution patterns (e.g., methyl groups at positions 1 and 2, chlorine at position 7) .
  • HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ ion at m/z 195.05 for the base compound) .
  • X-ray crystallography : Resolve planar benzimidazole core geometry and dihedral angles with substituents (e.g., 61.73° between imidazole and phenyl rings in derivatives) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers in dry, ventilated areas away from heat/light to prevent degradation .
  • PPE : Use nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can computational methods predict biological activity and optimize derivatives?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to targets like EGFR (PDB ID: 1M17). Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) show enhanced binding affinity (ΔG < -8 kcal/mol) .
  • ADMET prediction : Employ SwissADME to assess pharmacokinetics. Methyl groups improve metabolic stability (t₁/₂ > 4 h), while chloro-substituents increase hepatotoxicity risk (AMES test positivity) .
  • DFT calculations : Optimize geometries at B3LYP/6-31G* level to correlate frontier orbitals (HOMO-LUMO gaps) with reactivity .

Q. How to resolve contradictions in reported antimicrobial activity data?

  • Methodological Answer :
  • QSAR models : Apply Random Forest Regression (RFR) to correlate substituent electronic parameters (e.g., Hammett σ) with MIC values against S. aureus .
  • Principal Component Analysis (PCA) : Identify outliers in bioactivity datasets caused by variations in assay conditions (e.g., pH, inoculum size) .
  • Synergistic studies : Test combinations with commercial antibiotics (e.g., ciprofloxacin) to distinguish intrinsic activity from adjuvant effects .

Q. What strategies enhance selectivity in targeting cancer vs. normal cells?

  • Methodological Answer :
  • Pro-drug design : Introduce hydrolyzable esters (e.g., acetate) activated by tumor-specific enzymes (e.g., carboxylesterase) .
  • Cytotoxicity assays : Compare IC₅₀ values in MCF-7 (cancer) vs. HEK-293 (normal) cells using MTT assays. Derivatives with bulky aryl groups (e.g., naphthalene) show >10-fold selectivity .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays to confirm mechanism .

Q. How to evaluate environmental persistence and ecotoxicity?

  • Methodological Answer :
  • Degradation studies : Monitor half-life under UV light (λ = 254 nm) in aqueous media; chlorine substituents reduce photolytic degradation rates (t₁/₂ > 48 h) .
  • Algal toxicity : Use Chlorella vulgaris growth inhibition tests (EC₅₀ ≈ 12 mg/L) .
  • QSAR-ecotoxicity : Model log Kow and pKa to predict bioaccumulation potential in aquatic organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.